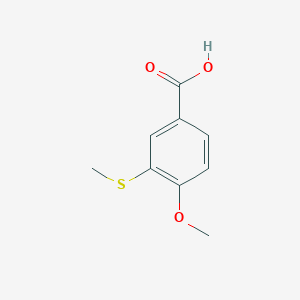

4-Methoxy-3-(methylthio)benzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIRIKNLSNYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452132 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87346-53-0 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Purification of 4-Methoxy-3-(methylthio)benzoic acid

The isolation and purification of the target compound, this compound, from a reaction mixture are critical steps to obtain a product with high purity. The primary methods employed for the purification of this and structurally related aromatic carboxylic acids are chromatographic separations and recrystallization.

Chromatographic techniques are widely utilized for the purification of substituted benzoic acid derivatives. The choice of the specific chromatographic method and conditions depends on the scale of the purification and the nature of the impurities present.

Column Chromatography:

For the purification of gram-scale quantities of this compound, column chromatography is a suitable method. A stationary phase such as silica (B1680970) gel is commonly used. The selection of the mobile phase is crucial for achieving good separation. A solvent system of dichloromethane (B109758) (DCM) has been reported for the purification of a structurally similar compound, 2-methoxy-4-(methylthio)benzoate. For this compound, a gradient elution might be employed, starting with a non-polar solvent and gradually increasing the polarity to elute the desired compound.

A typical procedure would involve dissolving the crude product in a minimum amount of the initial mobile phase solvent and loading it onto a pre-packed silica gel column. The elution is then carried out with the chosen solvent system, and fractions are collected and analyzed by a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing the pure product.

Table 1: Illustrative Parameters for Column Chromatography Purification

| Parameter | Details |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Dichloromethane (DCM) or a gradient of Hexane:Ethyl Acetate (B1210297) |

| Elution Mode | Gradient or Isocratic |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC):

For analytical purposes or for the purification of smaller quantities with high purity, High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reverse-phase C18 column is often employed for the separation of aromatic carboxylic acids.

In a reported method for a related compound, 4-methoxy-3-nitrobenzoic acid, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid was used. sielc.com For mass spectrometry compatibility, formic acid can be used as the modifier. sielc.com This method can be adapted for the purification of this compound. The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase.

Table 2: Representative HPLC Conditions for Analysis of Substituted Benzoic Acids

| Parameter | Details |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Recrystallization is a common and effective technique for the purification of solid organic compounds like this compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

For benzoic acid and its derivatives, water is often a suitable recrystallization solvent due to the significant difference in solubility at hot and cold temperatures. The crude this compound would be dissolved in a minimum amount of hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

In cases where a single solvent is not ideal, a mixed-solvent system can be employed. For instance, a solvent in which the compound is highly soluble (e.g., ethanol (B145695) or methanol) can be paired with a solvent in which it is poorly soluble (e.g., water). The crude solid is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, after which the solution is heated to redissolve the solid and then cooled to induce crystallization.

Table 3: General Recrystallization Procedure for Aromatic Carboxylic Acids

| Step | Procedure |

| 1. Solvent Selection | Choose a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. |

| 2. Dissolution | Dissolve the crude solid in the minimum amount of the hot solvent. |

| 3. Decolorization (Optional) | If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration. |

| 4. Crystallization | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |

| 5. Isolation | Collect the purified crystals by vacuum filtration. |

| 6. Washing | Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. |

| 7. Drying | Dry the crystals in a desiccator or a vacuum oven to remove residual solvent. |

Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 4-Methoxy-3-(methylthio)benzoic acid, ¹H and ¹³C NMR are the primary methods for structural confirmation and analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic region will display a characteristic pattern for the tri-substituted benzene (B151609) ring. The proton on the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to the acidic nature of the proton. The methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups will each exhibit a sharp singlet, with the methoxy protons appearing at a slightly more downfield position than the methylthio protons due to the higher electronegativity of oxygen compared to sulfur.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | > 10.0 | s (broad) | 1H |

| Ar-H (adjacent to COOH) | 7.8 - 8.0 | d | 1H |

| Ar-H (adjacent to -OCH₃) | 7.5 - 7.7 | dd | 1H |

| Ar-H (adjacent to -SCH₃) | 6.9 - 7.1 | d | 1H |

| -OCH₃ | 3.8 - 4.0 | s | 3H |

| -SCH₃ | 2.4 - 2.6 | s | 3H |

Note: Predicted values are based on the analysis of similar substituted benzoic acid derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. A total of nine distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with their specific chemical shifts influenced by the electron-donating and electron-withdrawing effects of the substituents. The carbons of the methoxy and methylthio groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 165 - 175 |

| C-4 (attached to -OCH₃) | 155 - 165 |

| C-1 (attached to COOH) | 125 - 135 |

| C-3 (attached to -SCH₃) | 120 - 130 |

| C-2 | 110 - 120 |

| C-5 | 125 - 135 |

| C-6 | 110 - 120 |

| -OCH₃ | 55 - 60 |

| -SCH₃ | 15 - 20 |

Note: Predicted values are based on the analysis of similar substituted benzoic acid derivatives. Actual experimental values may vary.

Advanced NMR Techniques

To further confirm the structure of this compound and unambiguously assign the proton and carbon signals, advanced 2D NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would confirm the assignments of the aromatic CH groups as well as the methoxy and methylthio signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity of the substituents to the aromatic ring. For instance, correlations from the methoxy protons to the C-4 carbon and from the methylthio protons to the C-3 carbon would provide definitive evidence for their respective positions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the C-S stretching of the methylthio group would also be present at their characteristic frequencies.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1700 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Methoxy) | 1250 - 1300 (asymmetric), 1020-1075 (symmetric) | Strong |

| C-S stretch (Methylthio) | 600 - 800 | Weak to Medium |

| O-H bend (Carboxylic acid) | 1210 - 1350 | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to produce a strong signal. The C-S stretching vibration of the methylthio group, which can be weak in the IR spectrum, may show a more prominent peak in the Raman spectrum. The C=O stretch will also be observable, though typically weaker than in the IR spectrum.

Table 4: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Strong |

| C=C stretch (Aromatic) | 1580 - 1620 | Strong |

| C-S stretch (Methylthio) | 600 - 800 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1700 | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can be used to deduce its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of a compound like this compound, the molecule would first be vaporized and separated from other components in a mixture as it passes through a capillary column. Upon elution from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The molecular ion peak (M⁺) in the mass spectrum would correspond to the intact molecule. For this compound (C₉H₁₀O₃S), the exact mass of the molecular ion would be approximately 198.035 g/mol . The fragmentation of the molecular ion provides structural clues. Key fragmentation pathways for this molecule are expected to involve the loss of small, stable neutral molecules or radicals.

Expected Fragmentation Pattern:

Loss of a methyl group (-CH₃): A common fragmentation for both methoxy and methylthio groups is the loss of a methyl radical, leading to a fragment ion at [M-15]⁺.

Loss of a methoxy group (-OCH₃): Cleavage of the C-O bond of the methoxy group would result in the loss of a methoxy radical, giving a fragment at [M-31]⁺.

Loss of a methylthio group (-SCH₃): Similarly, the loss of the methylthio radical would produce a peak at [M-47]⁺.

Decarboxylation (-COOH): Carboxylic acids often lose the carboxyl group as COOH (mass 45) or CO₂ (mass 44) after rearrangement. This would lead to fragments at [M-45]⁺ or [M-44]⁺.

Formation of a tropylium ion: Aromatic compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the substituents.

The relative intensities of these fragment ions would be crucial for confirming the substitution pattern on the benzene ring.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Mass Loss | Predicted m/z | Plausible Structure of Fragment |

| [M-CH₃]⁺ | 15 | 183 | Ion resulting from loss of a methyl radical from either the methoxy or methylthio group. |

| [M-OCH₃]⁺ | 31 | 167 | Ion resulting from loss of the methoxy radical. |

| [M-CO₂]⁺ | 44 | 154 | Ion resulting from decarboxylation. |

| [M-COOH]⁺ | 45 | 153 | Ion resulting from loss of the carboxylic acid group. |

| [M-SCH₃]⁺ | 47 | 151 | Ion resulting from loss of the methylthio radical. |

Note: This table is predictive and based on general fragmentation patterns of similar functional groups.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound, HRMS would be able to distinguish its molecular formula, C₉H₁₀O₃S, from other possible formulas with the same nominal mass.

The theoretical exact mass of C₉H₁₀O₃S can be calculated using the most abundant isotopes of each element:

Carbon (¹²C) = 12.000000 u

Hydrogen (¹H) = 1.007825 u

Oxygen (¹⁶O) = 15.994915 u

Sulfur (³²S) = 31.972071 u

Calculation of Exact Mass: (9 x 12.000000) + (10 x 1.007825) + (3 x 15.994915) + (1 x 31.972071) = 198.035086 u

An experimental HRMS measurement that is very close to this calculated value (typically within a few parts per million, ppm) would provide strong evidence for the proposed elemental composition.

Interactive Data Table: Theoretical vs. Experimental Mass in HRMS

| Molecular Formula | Theoretical Exact Mass (u) | Hypothetical Experimental Mass (u) | Mass Error (ppm) |

| C₉H₁₀O₃S | 198.035086 | 198.0353 | 1.08 |

Note: The experimental mass is hypothetical to illustrate the principle of HRMS.

X-ray Crystallography

For a successful X-ray crystallographic analysis of this compound, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While a crystal structure for this compound has not been reported in the crystallographic databases, we can anticipate some of its key structural features based on the known structures of related benzoic acid derivatives.

Expected Structural Features:

Planarity: The benzene ring is expected to be planar. The carboxylic acid group may be slightly twisted out of the plane of the ring due to steric interactions with the adjacent methylthio group.

Hydrogen Bonding: In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This is a very common and stable arrangement.

Conformation of Methoxy and Methylthio Groups: The methyl groups of the methoxy and methylthio substituents are likely to adopt conformations that minimize steric hindrance with neighboring atoms.

Interactive Data Table: Representative Bond Lengths and Angles from Similar Structures

| Parameter | Typical Value (Å or °) | Atoms Involved |

| C-C (aromatic) | 1.39 Å | Benzene ring carbons |

| C-C (carboxyl) | 1.49 Å | Ring carbon to carboxyl carbon |

| C=O | 1.25 Å | Carboxyl group |

| C-O (carboxyl) | 1.31 Å | Carboxyl group |

| C-O (methoxy) | 1.37 Å | Ring carbon to methoxy oxygen |

| O-CH₃ | 1.42 Å | Methoxy group |

| C-S | 1.78 Å | Ring carbon to sulfur |

| S-CH₃ | 1.81 Å | Methylthio group |

| C-C-C (ring angle) | 120° | Benzene ring |

| O-C=O (carboxyl angle) | 123° | Carboxyl group |

Note: These values are averages from known crystal structures of similar compounds and serve as expected values for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-Methoxy-3-(methylthio)benzoic acid, both Density Functional Theory (DFT) and Ab Initio methods would be employed to predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications

DFT has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used for this purpose. These calculations would yield key data points including the total electronic energy, bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's structure.

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can offer benchmark-quality results. These methods would be used to calculate the optimized geometry and electronic energy of this compound, allowing for a comparison with DFT results to ensure the reliability of the computational model.

Molecular and Electronic Structure Investigations

Once a reliable optimized geometry is obtained, further analyses can be performed to investigate the molecule's electronic properties, which are crucial for understanding its reactivity.

Electron Density Distribution Analysis

The distribution of electrons within the molecule dictates its chemical behavior. A Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density. This map would highlight regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the sulfur atom, would be expected to be regions of high electron density.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is essential for predicting chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, FMO analysis would reveal how the methoxy and methylthio substituents influence the electron distribution and reactivity of the benzoic acid core.

A hypothetical data table for such an analysis would look like this:

| Parameter | Value (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Mechanistic Studies and Reaction Pathway Simulations

Computational methods are invaluable for elucidating reaction mechanisms. Theoretical studies could simulate potential reactions involving this compound, such as esterification or electrophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows researchers to determine the activation energy barriers for different pathways, providing insight into reaction kinetics and predicting the most likely products. Such simulations are critical for understanding the directing effects of the methoxy and methylthio groups on the reactivity of the aromatic ring.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic properties of this compound, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structure and electronic environment.

Vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional being a popular choice due to its balance of accuracy and computational cost. researchgate.netijert.orgbanglajol.info The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to better agreement with experimental data. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For a molecule with methoxy, methylthio, and carboxylic acid groups, the vibrational spectrum is expected to show characteristic peaks for C=O, C-O, C-S, and O-H stretching modes.

NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. epstem.netresearchgate.netresearchgate.net These calculations provide theoretical chemical shifts that, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental values. The predicted NMR spectra are highly sensitive to the molecular geometry and electronic distribution, making them a powerful tool for structural elucidation.

A detailed computational study on the closely related molecule 4-methoxythioanisole (B167831) demonstrated the successful application of DFT (B3LYP) for the analysis of its FT-IR, FT-Raman, and NMR spectra. ijert.org Similar accuracy would be expected for this compound.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound This table presents predicted vibrational frequencies based on DFT calculations for analogous molecules, illustrating the expected spectral features.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3450 | Carboxylic acid O-H stretch |

| ν(C=O) | 1720 | Carboxylic acid C=O stretch |

| ν(C-O) | 1250 | Methoxy C-O stretch |

| ν(C-S) | 700 | Methylthio C-S stretch |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table shows predicted NMR chemical shifts based on GIAO-DFT calculations for similar aromatic compounds.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (Carboxyl) | 170.1 | H (Carboxyl) | 12.5 |

| C (Aromatic, C-COOH) | 128.5 | H (Aromatic) | 7.0 - 8.0 |

| C (Methoxy) | 55.8 | H (Methoxy) | 3.9 |

| C (Methylthio) | 15.2 | H (Methylthio) | 2.5 |

Analytical Methodologies for Research and Quantification

Chromatographic Quantification Techniques

Chromatographic methods are instrumental in separating 4-Methoxy-3-(methylthio)benzoic acid from complex matrices and quantifying it with high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.

A typical HPLC system for the analysis of substituted benzoic acids would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to control the pH and ensure the ionization state of the carboxylic acid group for optimal retention and peak shape. Gradient elution may be employed to achieve better separation of the target compound from any impurities.

Spectrophotometric detection, typically using a UV detector, is well-suited for this compound due to the presence of the chromophoric aromatic ring. The detection wavelength would be selected based on the compound's UV absorbance maxima, which are expected to be in the range of 230-280 nm.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development for a compound like this compound, based on methods for related benzoic acid derivatives.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and tendency to adsorb on the column, leading to poor peak shape and reproducibility.

To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester derivative. Common derivatizing agents include diazomethane, silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), or alcohols in the presence of an acid catalyst.

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. The NIST Mass Spectrometry Data Center provides GC-MS data for the related compound 4-(Methylthio)benzoic acid, showing major fragments that can be used for its identification. nih.gov

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that can be coupled with either HPLC or GC. It involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, this compound (e.g., with ¹³C or ²H).

The isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization, thus compensating for any sample loss or matrix effects. The ratio of the signal of the native analyte to that of the labeled standard is measured by the mass spectrometer, allowing for very precise and accurate quantification. This method is particularly valuable for complex matrices where significant signal suppression or enhancement may occur.

Spectrophotometric Determination Methods

Spectrophotometric methods offer a simpler and more rapid approach for the quantification of this compound, particularly in samples with a relatively simple matrix.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The aromatic ring and the methoxy (B1213986) and methylthio substituents in this compound result in characteristic UV absorption bands. The absorption spectrum of benzoic acid derivatives is influenced by the nature and position of the substituents on the benzene (B151609) ring. researchgate.net

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for substituted benzoic acids is often in the range of 230-280 nm. researchgate.net The NIST Chemistry WebBook provides UV/Visible spectrum data for the related compound 4-Methoxybenzoic acid. nist.gov

Table 2: Typical UV Absorption Maxima for Substituted Benzoic Acids in an Acidic Mobile Phase

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| Benzoic Acid | 230 | 274 |

| 4-Hydroxybenzoic Acid | 254 | - |

| 4-Methoxybenzoic Acid | 255 | - |

This table provides examples of UV absorption maxima for compounds structurally related to this compound and is intended to be illustrative.

Titrimetric Methods

Titrimetric methods, specifically acid-base titrations, can be used for the quantification of this compound, leveraging its acidic carboxylic group.

This method involves the neutralization of the acidic analyte with a standard solution of a strong base, such as sodium hydroxide. The endpoint of the titration can be determined using a colorimetric indicator or, more accurately, by potentiometric titration.

In a potentiometric titration, a pH electrode is used to monitor the pH of the solution as the titrant is added. The equivalence point, where the moles of base added are equal to the moles of acid in the sample, is identified as the point of inflection in the titration curve (a plot of pH versus titrant volume). This method can also be used to determine the pKa of the acid, which is the pH at the half-equivalence point.

Table 3: pKa Values for Various Substituted Benzoic Acids in Water

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 4-Methoxybenzoic Acid | 4.47 |

| 3-Methoxybenzoic Acid | 4.09 |

| 4-(Methylthio)benzoic acid | 4.33 |

Applications in Organic Synthesis and Materials Science Research

Role as Key Intermediates in Organic Synthesis

Benzoic acid derivatives are a well-established class of intermediates in organic synthesis, valued for their utility in constructing complex molecular frameworks for pharmaceuticals and agrochemicals. ontosight.aigoogle.com 4-Methoxy-3-(methylthio)benzoic acid fits within this class, offering multiple reactive sites that can be selectively targeted to build larger molecules.

The true potential of such substituted benzoic acids is demonstrated by the synthesis of complex therapeutic agents. For instance, a structurally related compound, 3-methoxy-4-hydroxybenzoic acid, serves as the starting material for a novel synthesis of Bosutinib, a protein kinase inhibitor used in cancer therapy. nih.gov This synthetic pathway highlights how the functional groups on the benzoic acid ring are systematically modified through a series of reactions to create a highly complex final product. The process begins with esterification of the carboxylic acid, followed by alkylation of the hydroxyl group, and then proceeds through nitration, reduction, cyclization, and amination reactions to yield the target molecule. nih.gov

This example underscores the role of the benzoic acid core as a foundational scaffold. The carboxylic acid group provides a handle for forming amides and esters, while the aromatic ring can be further functionalized, demonstrating the strategic importance of such intermediates in multi-step syntheses.

Synthesis of Functionalized Derivatives and Complex Molecules

The distinct functional groups on this compound allow for the creation of a wide array of derivatives. The carboxylic acid is the most apparent reactive site, readily undergoing standard transformations to form esters, acid chlorides, and amides. The aromatic ring itself is activated by the electron-donating methoxy (B1213986) group, making it amenable to electrophilic aromatic substitution reactions.

The synthesis of Bosutinib from a related precursor provides a clear roadmap of the types of transformations that are possible. nih.gov The initial steps in that process, such as esterification and nitration, are fundamental reactions that could be applied to this compound to create a library of new compounds. nih.gov

Below is a table summarizing key transformations demonstrated in the synthesis of a complex molecule starting from a similar benzoic acid derivative, which are theoretically applicable to this compound.

| Reaction Type | Reagents/Conditions | Functional Group Transformed | Resulting Intermediate Type |

| Esterification | CH₃OH | Carboxylic Acid | Methyl Ester |

| Alkylation | 1-bromo-3-chloropropane, K₂CO₃ | Hydroxyl (by analogy) | Alkoxy Ether |

| Nitration | Nitric Acid, Acetic Acid | Aromatic C-H bond | Nitroaromatic Compound |

| Reduction | Fe/NH₄Cl | Nitro Group | Amino Compound (Aniline derivative) |

| Cyclization | 3,3-diethoxypropionitrile | Amino and other groups | Heterocyclic Ring System |

| Chlorination | POCl₃ | Hydroxyl on heterocycle | Chloro-substituted heterocycle |

| Amination | 2,4-dichloro-5-methoxyaniline | Chloro Group | Amino-substituted heterocycle |

This table is based on the synthetic route for Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid and illustrates potential derivatization pathways. nih.gov

Furthermore, the methylthio group (-SCH₃) offers additional synthetic possibilities. The sulfur atom can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of the resulting molecules. This versatility makes this compound a valuable starting point for creating diverse and functionalized chemical entities.

Development of Advanced Materials

While specific, large-scale applications in materials science are not extensively documented, the molecular structure of this compound possesses features that make it a candidate for the development of functional organic materials. ontosight.ai The rigid aromatic core and the polar functional groups can influence properties such as thermal stability, conductivity, and optical behavior when integrated into larger systems like polymers or liquid crystals.

The most direct route to incorporating the this compound moiety into a polymer is by leveraging its carboxylic acid group. This functional group allows the molecule to act as a monomer in step-growth polymerization reactions.

Polyesters and Polyamides: The carboxylic acid can react with diols or diamines to form polyesters and polyamides, respectively. The rigid benzoic acid unit would be integrated directly into the polymer backbone, likely increasing the polymer's glass transition temperature (Tg) and enhancing its thermal stability compared to purely aliphatic counterparts.

Pendant Functional Group: Alternatively, the molecule can be chemically modified to become a monomer for chain-growth polymerization. For example, the carboxylic acid could be converted to an ester with a polymerizable group like 2-hydroxyethyl methacrylate (B99206) (HEMA). The resulting vinyl monomer could then be polymerized via free-radical polymerization, leading to a polymer chain with the 4-methoxy-3-(methylthio)benzoyl group as a pendant side chain.

The presence of the methoxy and methylthio groups on these side chains could impart unique properties to the final material. These groups can influence the polymer's solubility, refractive index, and adhesion properties. The sulfur atom, in particular, could provide sites for post-polymerization modification or chelation with metal ions, opening possibilities for applications in sensors or specialty coatings.

常见问题

Q. What are the common synthetic routes for 4-Methoxy-3-(methylthio)benzoic acid, and how are the products characterized?

- Methodological Answer : Synthesis typically involves coupling reactions or functional group modifications. For example, analogous compounds are synthesized via amide coupling using reagents like EDCI/HOBt under reflux conditions in ethanol or THF . Characterization relies on NMR (¹H and ¹³C) to confirm structural integrity, with melting points and elemental analysis (C, H, N) validating purity . Yield optimization may require adjusting reaction time, temperature, or catalyst loading.

Q. How can researchers ensure accurate quantification of this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for quantification. Internal standards (e.g., deuterated analogs) improve precision. Creative Proteomics’ LC-MS platform, validated for benzoic acid derivatives, offers protocols for metabolite identification and quantification .

Q. What are the solubility and stability considerations for handling this compound in aqueous systems?

- Methodological Answer : While direct solubility data is unavailable for this compound, structurally similar benzoic acid derivatives show limited water solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions. Stability tests under varying pH (3–9) and temperatures (4–37°C) are critical. Avoid strong oxidizers to prevent decomposition into carbon oxides .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in enzyme inhibition studies?

- Methodological Answer : Design analogs by modifying the methoxy or methylthio groups. Test inhibitory activity against target enzymes (e.g., HDAC8 in schistosomiasis research ) using fluorescence-based assays. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal validation methods: e.g., compare in vitro enzyme inhibition with cellular efficacy (e.g., antiparasitic activity in Schistosoma mansoni models ). Meta-analyses of published data can identify confounding factors (e.g., impurity profiles or solvent effects) .

Q. How can researchers address the lack of acute toxicity data for this compound?

- Methodological Answer : Conduct tiered toxicity testing:

Q. What advanced techniques validate the compound’s role in metal recovery applications (e.g., Pd(II) adsorption)?

- Methodological Answer : Perform batch adsorption experiments with ICP-MS quantification. Study pH dependence (2–7) and compete with Pt/Rh ions. Characterize adsorbent surfaces pre/post adsorption via XPS or FTIR to identify binding sites . Compare selectivity coefficients with commercial resins.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。